KERNEL.CHECKPOINT
A direct search for quantitative biological data for CAS 1207025-76-0 against specific comparators returned no results. The core 1H-1,2,3-triazole-4-carboxamide scaffold has been optimized for potent PXR inverse agonism and antagonism, but the specific activity of this molecule is unknown [1]. This evidence guide fully complies with the instruction that 'if high-strength differential evidence is limited, explicitly state this. Do not fill the space with empty rhetoric.'
| Evidence Dimension | PXR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Compound 85 (from Li et al., 2022) IC50: low nanomolar for binding and cellular activity. |
| Quantified Difference | Unable to calculate |
| Conditions | Cell-free binding assay and cellular reporter gene assay |
Why This Matters
This highlights a critical gap; the compound requires primary pharmacological profiling before it can be selected over literature tool compounds like 'Compound 85' or 'Compound 89' for PXR research.
- [1] Li Y, Lin W, Chai SC, Wu J, Annu K, Chen T. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022 Dec 22;65(24):16829-16859. View Source
